Cas no 711002-74-3 (Benzyl 3-aminopiperidine-1-carboxylate)

Benzyl 3-aminopiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-N-Cbz-piperidine
- Benzyl 3-aminopiperidine-1-carboxylate
- 3-Amino-piperidine-1-carboxylic acid benzyl ester
- 1-N-Cbz-3-aminopiperidine
- 3-amino-1-cbz-piperidine
- BENZYL-3-AMINOPIPERIDINE-1-CARBOXYLATE
- 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, PHENYLMETHYL ESTER
- 3-Amino-1-benzyloxycarbonyl piperidine
- PubChem9246
- (S)-3-Amino-1-Cbz-piperidine HCl
- PubChem20007
- DL-3-Amino-1-N-Cbz-piperidine
- PBFBPDLWODIXHK-UHFFFAOYSA-N
- (S)-1-Cbz-piperidin-3-amine
- PB29216
- 1-benzyloxycarbonyl-3-aminopiperidine
- PB25014
- FT-0630230
- SCHEMBL654999
- Phenylmethyl 3-amino-1-piperidinecarboxylate
- FT-0659190
- 3-Aminopiperidine, N1-CBZ protected
- MFCD05864625
- SB10257
- Benzyl 3-aminopiperidine-1-carboxylate; 3-Amino-piperidine-1-carboxylic acid benzyl ester
- SB10256
- CS-0041748
- 3-amino-1-N-cbz-piperidine, AldrichCPR
- 3-Amino-1-N-Cbz-piperidine 711002-74-3
- J-505025
- 711002-74-3
- 3-Amino-1-N-Fmoc-piperidine
- AKOS005146163
- SY064428
- FT-0603859
- AMY5282
- FS-1272
- MFCD03001672
- 3-aminopiperidine-1-carboxylic acid benzyl ester
- A9336
- SY067379
- 1-Cbz-piperidin-3-amine
- DTXSID601258438
- (S)-N-CARBOBENZYLOXYCYCLOHEXYLALANINOL
- PB21885
- (3S)-3-Amino-1-Cbz-piperidine
- SY033486
- (S)-1-Cbz-3-aminopiperidine;(S)-benzyl 3-aminopiperidine-1-carboxylate;(S)-3-Amino-1-Carbobenzyloxy-piperidine
- DB-024650
-
- MDL: MFCD03001672
- インチ: 1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2
- InChIKey: PBFBPDLWODIXHK-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 234.13700
- どういたいしつりょう: 234.137
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Liquid
- 密度みつど: 1.151
- ゆうかいてん: 168-170°C
- ふってん: 367.2°C at 760 mmHg
- フラッシュポイント: 175.9°C
- 屈折率: 1.558
- PSA: 55.56000
- LogP: 2.38450
Benzyl 3-aminopiperidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330;P501
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
Benzyl 3-aminopiperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzyl 3-aminopiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1128777-25g |
3-Amino-piperidine-1-carboxylic acid benzyl ester |
711002-74-3 | 95% | 25g |
$265 | 2024-07-28 | |
Chemenu | CM108490-10g |
benzyl 3-aminopiperidine-1-carboxylate |
711002-74-3 | 95%+ | 10g |
$97 | 2024-07-24 | |
TRC | B233855-50mg |
Benzyl 3-Aminopiperidine-1-carboxylate |
711002-74-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
Apollo Scientific | OR6134-10g |
3-Aminopiperidine, N1-CBZ protected |
711002-74-3 | 97% | 10g |
£95.00 | 2025-02-20 | |
Apollo Scientific | OR6134-25g |
3-Aminopiperidine, N1-CBZ protected |
711002-74-3 | 97% | 25g |
£210.00 | 2025-02-20 | |
abcr | AB168790-5 g |
3-Amino-1-N-Cbz-piperidine; 96% |
711002-74-3 | 5g |
€137.20 | 2022-03-04 | ||
abcr | AB168790-25 g |
3-Amino-1-N-Cbz-piperidine; 96% |
711002-74-3 | 25g |
€411.60 | 2022-03-04 | ||
TRC | B233855-10mg |
Benzyl 3-Aminopiperidine-1-carboxylate |
711002-74-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A129003588-25g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 95% | 25g |
$274.40 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A842438-1g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 95% | 1g |
120.60 | 2021-05-17 |
Benzyl 3-aminopiperidine-1-carboxylate サプライヤー
Benzyl 3-aminopiperidine-1-carboxylate 関連文献
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Benzyl 3-aminopiperidine-1-carboxylateに関する追加情報
Recent Advances in the Application of Benzyl 3-aminopiperidine-1-carboxylate (CAS: 711002-74-3) in Chemical Biology and Pharmaceutical Research
Benzyl 3-aminopiperidine-1-carboxylate (CAS: 711002-74-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its unique structural features that allow for diverse functionalization. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and biological evaluations of this compound, providing a comprehensive overview for researchers in the field.
One of the most significant advancements in the use of Benzyl 3-aminopiperidine-1-carboxylate is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective PI3K inhibitors, which are crucial for cancer therapy. The study reported a novel synthetic route that improved yield and purity, addressing previous challenges in large-scale production. The resulting inhibitors showed promising activity against various cancer cell lines, with IC50 values in the nanomolar range, underscoring the compound's potential in oncology drug development.
In addition to its applications in cancer research, Benzyl 3-aminopiperidine-1-carboxylate has been explored as a scaffold for neuroactive compounds. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in the design of sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in Alzheimer's disease and stroke. The study utilized computational modeling to optimize the compound's binding affinity, followed by in vitro validation. The results indicated a significant improvement in receptor binding compared to previous generations of ligands, suggesting a promising direction for future therapeutic development.
The synthetic versatility of Benzyl 3-aminopiperidine-1-carboxylate has also been a focus of recent research. A 2024 paper in Organic Process Research & Development presented a scalable, green chemistry approach to its synthesis, reducing the use of hazardous reagents and improving overall sustainability. The new method employed catalytic hydrogenation and flow chemistry techniques, achieving a 90% yield with high enantiomeric purity. This advancement is particularly relevant for industrial applications, where cost-effectiveness and environmental considerations are paramount.
Beyond its direct applications, derivatives of Benzyl 3-aminopiperidine-1-carboxylate have shown potential in antimicrobial research. A collaborative study between academic and industry researchers, published in Antimicrobial Agents and Chemotherapy, reported novel quinolone derivatives exhibiting broad-spectrum activity against drug-resistant bacterial strains. The structural modifications enabled by the compound's reactive sites allowed for fine-tuning of antibacterial properties while maintaining low cytotoxicity, addressing a critical need in the face of rising antibiotic resistance.
Looking forward, the unique chemical properties of Benzyl 3-aminopiperidine-1-carboxylate continue to inspire innovative research directions. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation, as well as its potential in radiopharmaceuticals for diagnostic imaging. The compound's adaptability across diverse therapeutic areas and its compatibility with modern synthetic methodologies position it as a valuable asset in drug discovery pipelines. As research progresses, we anticipate further breakthroughs that will expand its applications and enhance our understanding of structure-activity relationships in medicinal chemistry.
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